molecular formula C7H2Br2F4 B6325180 3,5-Dibromo-4-fluorobenzotrifluoride, 90% CAS No. 109919-28-0

3,5-Dibromo-4-fluorobenzotrifluoride, 90%

Cat. No. B6325180
CAS RN: 109919-28-0
M. Wt: 321.89 g/mol
InChI Key: VCTWLGNWWUNYIJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluorobenzotrifluoride, or DFBTF, is a chemical compound with a wide range of uses in scientific research. It is a halogenated hydrocarbon, with a molecular formula of C6H2Br2F3 and a molecular weight of 345.89 g/mol. It is a colorless, volatile liquid with a boiling point of 64°C. DFBTF has been used in numerous applications, including organic synthesis, chemical reactions, and biological research.

Scientific Research Applications

DFBTF is used in a variety of scientific research applications. It is used in organic synthesis as a brominating agent and in chemical reactions as a catalyst. It has also been used in biological research, particularly in the study of proteins and enzymes.

Mechanism of Action

DFBTF is a halogenated hydrocarbon, meaning it contains both bromine and fluorine atoms. The bromine atoms can act as a nucleophile, meaning they can react with electron-rich molecules, such as proteins and enzymes. The fluorine atoms can act as an electron-withdrawing group, making the molecule more reactive and increasing its ability to react with electron-rich molecules.
Biochemical and Physiological Effects
DFBTF has been studied for its potential biochemical and physiological effects. Studies have shown that DFBTF can inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, DFBTF has been found to have antimicrobial activity, and it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

DFBTF has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. However, there are some limitations to its use. It is highly volatile, so it must be handled with care, and it is not water-soluble, so it must be used in organic solvents.

Future Directions

The potential applications of DFBTF are still being explored. Further research could focus on its use as a tool in drug discovery, as a reagent for organic synthesis, or as an inhibitor of certain enzymes. In addition, further studies could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, research could be conducted on the development of new methods for synthesizing DFBTF.

Synthesis Methods

DFBTF is typically synthesized through a two-step process. The first step involves the reaction of bromine with 4-fluorobenzene in the presence of a base to form 3,5-dibromo-4-fluorobenzene. This is then reacted with trifluoromethanesulfonic acid to form DFBTF.

properties

IUPAC Name

1,3-dibromo-2-fluoro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWLGNWWUNYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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